molecular formula C11H9NOS B13603569 4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde

4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde

Cat. No.: B13603569
M. Wt: 203.26 g/mol
InChI Key: JQTAHILNZIGFFZ-UHFFFAOYSA-N
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Description

Evolution and Significance of Thiazole-Containing Molecular Scaffolds in Modern Chemical Research

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. nih.govsemanticscholar.org First described by Hantzsch and Weber in 1887, the chemistry of thiazoles has evolved significantly, becoming integral to both natural products and synthetic pharmaceuticals. researchgate.net This unique scaffold is present in essential biological molecules such as Thiamine (Vitamin B1) and is a key structural component in a multitude of approved drugs. nih.govsemanticscholar.org

The versatility of the thiazole nucleus is demonstrated by its presence in over 18 FDA-approved medications, where it contributes to a wide spectrum of biological activities. nih.govresearchgate.net Thiazole derivatives have been successfully developed as antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory agents. nih.govsemanticscholar.orgbohrium.com This broad utility has led to the thiazole ring being classified as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets, thus serving as a valuable starting point for the development of new therapeutic agents. nih.gov The sustained interest in this moiety is driven by the need to counter rising drug resistance and to develop novel molecules with improved potency and better pharmacokinetic profiles. bohrium.com

Table 1: Selected FDA-Approved Drugs Featuring a Thiazole Scaffold

Drug Name Therapeutic Application
Sulfathiazole Antimicrobial
Ritonavir Antiretroviral (Anti-HIV)
Dasatinib Anticancer
Meloxicam Anti-inflammatory
Tiazofurin Antineoplastic
Abafungin Antifungal

The Role of Benzaldehyde (B42025) Derivatives as Versatile Intermediates in Organic Synthesis

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, valued for their reactivity and versatility. wisdomlib.orgwikipedia.org As one of the simplest aromatic aldehydes, benzaldehyde serves as a precursor in a vast number of chemical transformations, making it indispensable in both industrial and academic laboratories. wikipedia.org The aldehyde functional group is a reactive handle that can participate in a wide array of reactions to build molecular complexity.

The synthetic utility of benzaldehyde derivatives is extensive. They are key starting materials in multi-step syntheses and can be transformed into a diverse range of other functional groups and molecular architectures. libretexts.org For instance, they readily undergo aldol (B89426) condensations to form cinnamaldehyde (B126680) derivatives, Wittig reactions to produce styrenes, and benzoin (B196080) condensations. wikipedia.orgyoutube.com Furthermore, benzaldehyde derivatives are crucial intermediates for creating more complex heterocyclic systems and are used in various cross-coupling reactions to form new carbon-carbon bonds. acs.orgresearchgate.net This adaptability makes them essential for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. wisdomlib.org

Table 2: Key Synthetic Transformations Involving Benzaldehyde Derivatives

Reaction Type Typical Reagents Resulting Product Class Significance in Synthesis
Aldol Condensation Ketone/Aldehyde, Base/Acid α,β-Unsaturated Carbonyls Forms new C-C bonds, extends conjugation.
Wittig Reaction Phosphonium Ylide Alkenes (Styrenes) A reliable method for alkene synthesis.
Benzoin Condensation Cyanide Catalyst α-Hydroxy Ketones (Benzoins) Umpolung (polarity inversion) of aldehyde reactivity.
Reductive Amination Amine, Reducing Agent Amines A primary route for synthesizing amines.
Cannizzaro Reaction Strong Base Alcohol and Carboxylic Acid Disproportionation of non-enolizable aldehydes.

Conceptual Framework for Investigating Hybrid Thiazolyl-Benzaldehyde Architectures in Chemical Science

The strategy of creating hybrid molecules by combining two or more distinct pharmacophores is a well-established approach in modern drug discovery. nih.gov This concept, known as molecular hybridization, aims to develop new chemical entities with potentially enhanced biological activity, novel mechanisms of action, or improved pharmacological properties compared to the individual components. nih.gov

The conceptual framework for investigating hybrid architectures composed of thiazole and benzaldehyde moieties is based on this principle. By covalently linking the privileged thiazole scaffold to the synthetically versatile benzaldehyde unit, researchers can generate novel molecular structures for biological screening. researchgate.net The thiazole component provides a strong foundation for potential therapeutic activity, given its proven track record in a wide range of drug classes. researchgate.netnih.gov Simultaneously, the benzaldehyde component acts as a crucial point for further chemical elaboration, allowing for the systematic synthesis of a library of related compounds. This enables detailed structure-activity relationship (SAR) studies, where modifications to the molecule are correlated with changes in biological effect, guiding the optimization of lead compounds. jpionline.org Research into such hybrids often focuses on discovering new agents with anticancer, antimicrobial, or anti-inflammatory properties. researchgate.netmdpi.com

Rationale for Focused Research on 4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde (B6228413) within Contemporary Academic Paradigms

Focused research on a specific molecule like this compound is driven by its potential as a highly valuable intermediate and a foundational structure for new chemical discovery programs. The rationale for its investigation is multifaceted and aligns with several contemporary academic paradigms.

First, this compound is a quintessential example of a hybrid molecule that marries a biologically significant heterocycle (thiazole) with a versatile synthetic handle (benzaldehyde). The thiazole ring at position 2, connected via a methylene (B1212753) linker, offers potential for a wide range of biological interactions. nih.govbohrium.com The methylene bridge provides conformational flexibility, which can be crucial for optimizing binding to a biological target.

Second, the para-substituted benzaldehyde group is a key feature. Its aldehyde functionality is readily transformable, allowing chemists to use this compound as a platform to generate a diverse library of derivatives. Through reactions such as reductive amination, oxidation, reduction, and condensation, the aldehyde can be converted into amines, carboxylic acids, alcohols, and imines (Schiff bases), respectively. jpionline.org This facilitates systematic exploration of the chemical space around the core scaffold, which is central to modern medicinal chemistry efforts to identify novel therapeutic leads.

Finally, the specific regioisomeric arrangement—a 2-substituted thiazole linked to a 4-substituted benzaldehyde—provides a well-defined chemical architecture. Investigating discrete isomers is critical, as biological activity is often highly sensitive to the spatial arrangement of functional groups. By synthesizing and studying this particular isomer, researchers can lay the groundwork for understanding the SAR of this class of compounds, potentially leading to the development of new and effective therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

4-(1,3-thiazol-2-ylmethyl)benzaldehyde

InChI

InChI=1S/C11H9NOS/c13-8-10-3-1-9(2-4-10)7-11-12-5-6-14-11/h1-6,8H,7H2

InChI Key

JQTAHILNZIGFFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC=CS2)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 1,3 Thiazol 2 Yl Methyl Benzaldehyde and Analogous Structures

Strategic Approaches to the Construction of the 1,3-Thiazole Heterocycle

The formation of the 1,3-thiazole ring is a cornerstone of the synthesis of 4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde (B6228413). Both classical and modern synthetic methods offer versatile pathways to this essential heterocyclic core.

Classical Thiazole (B1198619) Synthesis Routes Relevant to Precursors (e.g., Hantzsch Synthesis)

The Hantzsch thiazole synthesis, first reported in 1887, remains a widely utilized and robust method for the construction of thiazole rings. researchgate.net This reaction typically involves the condensation of an α-haloketone with a thioamide. researchgate.net For the synthesis of precursors to this compound, a key starting material would be a derivative of thioacetamide, which provides the C2-methyl group of the thiazole ring.

In a relevant example of a Hantzsch-type synthesis, substituted benzaldehydes can be involved in a one-pot, three-component reaction. This approach combines an α-bromoacetyl derivative, thiourea (B124793), and a substituted benzaldehyde (B42025) in the presence of a catalyst to yield substituted thiazole derivatives. nih.gov While this specific example leads to a more complex thiazole, the principle can be adapted. For instance, the reaction of a thioamide with an appropriate α-haloketone precursor under acidic or neutral conditions can lead to the desired 2-substituted thiazole. rsc.org The reaction conditions, such as the choice of solvent and the presence of an acid or base catalyst, can significantly influence the reaction's regioselectivity and yield. rsc.org

Reactant 1Reactant 2Catalyst/ConditionsProductYield (%)Reference
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea and various substituted benzaldehydesSilica (B1680970) supported tungstosilisic acid, EtOH/Water, 65°C or RT (ultrasonic)Substituted Hantzsch thiazole derivatives79-90 nih.gov
α-halogeno ketonesN-monosubstituted thioureas10M-HCl-EtOH (1:2), 80°C2-imino-2,3-dihydrothiazoles and 2-(N-substituted amino)thiazolesUp to 73 rsc.org

Modern Catalytic Cyclization Techniques for Thiazole Ring Formation

Modern synthetic chemistry has introduced a variety of catalytic methods for the formation of the thiazole ring, often offering milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods. These techniques are particularly valuable for the synthesis of complex molecules.

Copper-catalyzed reactions, for instance, have been employed for the synthesis of 2-substituted benzothiazoles from 2-aminobenzenethiols and various coupling partners. While this example leads to a benzothiazole (B30560), the underlying principles of catalytic C-S and C-N bond formation are relevant to the synthesis of the 1,3-thiazole ring. nih.gov

Another modern approach involves the palladium-catalyzed intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas, which provides 2-(dialkylamino)benzothiazoles in good yields. nih.gov Although this method also produces a fused ring system, the catalytic cycle demonstrates the power of transition metals in facilitating the key bond-forming steps for thiazole synthesis.

Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields. For example, a catalyst-free, microwave-assisted method for the preparation of benzo[d]imidazo[2,1-b]thiazoles in an isopropanol-water mixture has been reported with excellent yields. nih.gov

Formation of the Methylene (B1212753) Bridge and Benzaldehyde Moiety

Once the thiazole ring is constructed, the next critical step is the formation of the methylene bridge that connects it to the benzaldehyde moiety. This involves the creation of a carbon-carbon bond between the heterocyclic ring and the benzylic carbon.

Carbon-Carbon Bond Formation Strategies for Aryl-Methyl Linkages

Several modern synthetic methods are available for the formation of aryl-methyl linkages, with cross-coupling reactions being particularly prominent.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. The Stille coupling, which involves the reaction of an organotin compound with an organic halide or triflate, is a versatile method for this purpose. In the context of synthesizing this compound, a plausible strategy would involve the coupling of a 2-(halomethyl)-1,3-thiazole with a 4-formylphenyltin reagent, or conversely, a 2-(stannylmethyl)-1,3-thiazole with a 4-halobenzaldehyde.

Another highly relevant cross-coupling reaction is the Suzuki coupling, which utilizes boronic acids or esters as the organometallic partner. A potential route could involve the reaction of a 2-(halomethyl)-1,3-thiazole with 4-formylphenylboronic acid in the presence of a palladium catalyst and a base. The Suzuki reaction is often favored due to the lower toxicity of boron reagents compared to organotin compounds.

Recent research has also highlighted the use of palladium-catalyzed direct arylation of thiazole derivatives, which can be an efficient method for forming C-C bonds, although this typically targets the C-H bonds directly on the thiazole ring rather than a methyl substituent. researchgate.net

Coupling PartnersCatalyst SystemProduct TypeReference
2-Trimethylsilylthiazoles and Aromatic TriflatesPalladium catalyst2-Arylthiazoles researchgate.net
Thiazole-4-boronic estersMixed palladium catalystsSuzuki cross-coupling products digitellinc.comdigitellinc.com

Reductive amination is a powerful method for the formation of C-N bonds and can be strategically employed to introduce the methylene bridge in the synthesis of this compound. organic-chemistry.org A potential, albeit multi-step, pathway could involve the reaction of a 2-formylthiazole with an appropriate amine, followed by reduction of the resulting imine to an amine. This newly formed amine could then be further manipulated to introduce the benzaldehyde moiety.

A more direct, though less commonly reported, approach might involve a variation where a precursor to the benzaldehyde is used in the reductive amination. For instance, reacting a 2-aminomethylthiazole with a protected 4-formylbenzaldehyde derivative under reductive conditions could form the desired C-N bond, which would then require conversion to the C-C methylene bridge.

While direct application to the target molecule is speculative, the general utility of reductive amination in constructing complex molecules is well-documented. The choice of reducing agent is critical, with reagents like sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being commonly used. organic-chemistry.org The reaction conditions can be tailored to be mild and tolerate a wide range of functional groups.

Carbonyl CompoundAmineReducing AgentProduct TypeReference
Aldehydes/KetonesPrimary/Secondary AminesSodium Borohydride in 2,2,2-trifluoroethanolAlkylated Amines organic-chemistry.org
Aldehydes/KetonesAliphatic/Aromatic AminesAmmonia Borane with Trimethyl BorateAlkylated Amines organic-chemistry.org
Furanic AldehydesPrimary AminesH₂ over CuAlOₓ catalyst (flow reactor)N-substituted furfuryl amines mdpi.com

Functionalization of Aromatic Precursors to Yield the Benzaldehyde Functionality

The synthesis of this compound necessitates the strategic introduction of the aldehyde group onto the aromatic ring. This can be achieved either by building the benzaldehyde moiety first and then attaching the thiazole-containing side chain, or by functionalizing a pre-existing aromatic precursor that already bears the (1,3-thiazol-2-yl)methyl group or a latent equivalent. A variety of methods exist for the direct C(sp²)−H functionalization of benzaldehydes or for the conversion of other functional groups into an aldehyde. nih.govresearchgate.netresearchgate.net

One common strategy involves the oxidation of a corresponding benzyl (B1604629) alcohol or methyl group attached to the phenyl ring. For instance, if the precursor were 4-(hydroxymethyl)benzyl-1,3-thiazole, a mild oxidation protocol would be required to convert the benzyl alcohol to benzaldehyde without affecting the thiazole ring. Similarly, the oxidation of a toluene (B28343) derivative can yield a benzaldehyde. rasayanjournal.co.inreddit.com

Another approach is the direct formylation of the aromatic ring. While this is less common for precursors already containing complex side chains, methods like the Vilsmeier-Haack reaction could be explored, although selectivity might be a challenge. researchgate.net

More modern approaches focus on cross-coupling reactions. A powerful two-step, one-pot procedure involves the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate, which can then undergo cross-coupling with organometallic reagents. nih.govacs.orgresearchgate.net This method allows for the construction of highly functionalized benzaldehydes. For example, a precursor like a 4-bromo-N-methoxy-N-methylbenzamide could be reduced and then coupled with a suitable organometallic reagent to introduce other functionalities if needed, before being converted to the final target.

The table below summarizes some general methodologies applicable for introducing the benzaldehyde functionality onto an aromatic precursor.

MethodPrecursor Functional GroupKey ReagentsDescription
Oxidation-CH₃ or -CH₂OHKMnO₄, PCC, MnO₂The alkyl or alcohol group on the aromatic ring is oxidized to an aldehyde. The choice of oxidant is crucial to avoid over-oxidation to carboxylic acid. rasayanjournal.co.in
Reduction/Cross-CouplingWeinreb AmideDIBAL-H, Organolithium reagents, Pd-catalystA one-pot method where a Weinreb amide is reduced to a stable intermediate, followed by a palladium-catalyzed cross-coupling reaction to form the aldehyde. nih.govacs.org
C-H FunctionalizationAryl C-H bondPd(II) or Ir(III) catalysts, Transient Directing GroupsDirect functionalization of an aromatic C-H bond, often at the ortho position, using a transient directing group to guide the metal catalyst. nih.gov
Hydrolysis of Formyl SynthonThiazole1. Methyl Iodide 2. NaBH₄ 3. HgCl₂/H₂OThe thiazole ring itself can act as a masked formyl group. A sequence of N-methylation, reduction, and hydrolysis can unmask the aldehyde functionality. wikipedia.org

Multi-Step Synthesis Design and Optimization for this compound

The synthesis of a bifunctional molecule like this compound requires careful planning to ensure compatibility of functional groups and to maximize yield and efficiency. Modern synthetic design emphasizes convergent strategies, where key fragments are synthesized separately and then combined, as well as the optimization of reaction sequences using one-pot or multi-component approaches.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. mdpi.com These reactions are advantageous due to their atom economy, reduced number of purification steps, and potential for creating molecular diversity. nih.goviau.ir The synthesis of the thiazole ring is particularly amenable to MCRs.

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole nucleus, typically involving the condensation of an α-haloketone with a thioamide. thieme-connect.comorganic-chemistry.orgnih.govtandfonline.com To synthesize the target compound, a potential MCR could involve a derivative of 4-formylphenylacetone, such as 2-bromo-1-(4-formylphenyl)ethan-1-one, reacting with a thioamide like thioformamide (B92385) in a one-pot setup. researchgate.net

Several variations and improvements on the Hantzsch synthesis have been developed. For instance, a three-component reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates can yield thiazole derivatives under solvent-free conditions. iau.ir Another approach involves the reaction of aldehydes, isothiocyanates, and alkyl bromides in the presence of a catalyst. nih.gov Chemoenzymatic one-pot MCRs have also been developed, using enzymes like trypsin to catalyze the formation of thiazole derivatives under mild conditions. nih.gov

The table below outlines various MCR approaches that could be adapted for the synthesis of thiazole-containing structures.

Reaction TypeKey ReactantsConditionsKey Advantages
Hantzsch Synthesisα-Haloketone, ThioamideOften requires heating in a solvent like ethanol (B145695).A robust and widely used method for 2,4-disubstituted thiazoles. thieme-connect.comorganic-chemistry.org
Isocyanide-based MCROxo components, Primary amines, Thiocarboxylic acids, IsocyanideOne-pot, single-step reaction.Offers high variability and is suitable for combinatorial chemistry. thieme-connect.com
Enaminone-based MCREnaminones, Potassium thiocyanate, AlcoholsElectro-organic synthesis.Provides access to disubstituted thiazole derivatives. acs.org
Chemoenzymatic MCRSecondary amines, Benzoyl isothiocyanate, AcetylenedicarboxylatesEnzyme-catalyzed (e.g., trypsin), mild conditions (45 °C).High yields and mild reaction conditions, expanding the use of enzymes in organic synthesis. nih.gov

The integration of green chemistry principles into synthetic routes is crucial for developing environmentally benign and sustainable processes. researchgate.netbepls.com For the synthesis of this compound, several green methodologies can be employed to reduce waste, energy consumption, and the use of hazardous substances.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. rasayanjournal.co.innih.gov The Hantzsch thiazole synthesis and related domino reactions can be performed under microwave irradiation, often completing in minutes instead of hours. organic-chemistry.orgnih.govbepls.com For example, the reaction of propargyl bromides with thioureas to form 2-aminothiazoles is highly efficient under microwave conditions. nih.gov Microwave heating can also be applied to condensation reactions involving benzaldehydes. researchgate.netacs.org

Solvent-Free Conditions: Performing reactions without a solvent, or "neat," minimizes the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. Several synthetic methods for thiazoles have been adapted to solvent-free conditions. researchgate.net The Hantzsch condensation of α-bromoacetophenones with thiourea can proceed to completion in seconds without a catalyst under solvent-free conditions, offering an eco-friendly alternative. organic-chemistry.orgresearchgate.net

Green Solvents: When a solvent is necessary, the use of environmentally friendly options like water or acetic acid is preferred. nih.gov Water has been used as a solvent for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles by refluxing dithiocarbamates and α-halocarbonyl compounds. bepls.com Acetic acid has also been identified as an effective and environmentally usable solvent for the synthesis of fused-thiazole derivatives. nih.gov

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and green approach. tandfonline.com The synthesis of benzimidazole (B57391) derivatives from o-phenylenediamine (B120857) and benzaldehyde has been achieved under ultrasonic irradiation with high yields and short reaction times. ichem.md This technique can also be applied to the synthesis of thiazoles and related heterocycles under solvent-free conditions. tandfonline.com

Green Chemistry PrincipleApplication in Thiazole/Benzaldehyde SynthesisExampleBenefits
Microwave-Assisted SynthesisAccelerating condensation and cyclization reactions.Domino alkylation-cyclization of propargyl bromides with thioureas. nih.govReduced reaction times (minutes vs. hours), higher yields, cleaner reactions. bepls.comreadarticle.org
Solvent-Free ConditionsGrinding or heating reactants without a solvent.Hantzsch condensation of α-haloketones and thiourea. researchgate.netEliminates solvent waste, simplifies workup, reduces environmental impact. researchgate.net
Green SolventsUsing water, ethanol, or acetic acid instead of hazardous organic solvents.Synthesis of thiazoles using water as a solvent. bepls.comLower toxicity, improved safety, reduced environmental pollution. researchgate.netnih.gov
Ultrasonic IrradiationPromoting reactions through acoustic cavitation.One-pot synthesis of benzimidazoles; applicable to thiazoles. tandfonline.comichem.mdEnergy efficiency, high yields, simple workup, often performed at room temperature. tandfonline.com

Isolation and Purification Techniques in Synthetic Research

The final stage of any synthetic procedure is the isolation and purification of the target compound to a desired level of purity. For a molecule like this compound, a combination of techniques would likely be employed, paying special attention to the reactive nature of the aldehyde functional group.

A primary concern with benzaldehyde derivatives is their propensity for air oxidation to the corresponding benzoic acid. sciencemadness.orgchemicalcas.com Therefore, the initial workup of the reaction mixture often involves an extractive process using a mild aqueous base, such as 5-10% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution. sciencemadness.orgresearchgate.net This step selectively removes any acidic benzoic acid impurity by converting it into its water-soluble sodium salt, which partitions into the aqueous phase.

Following the basic wash, the organic layer is typically washed with water and then brine to remove residual base and water-soluble impurities. The solution is then dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂). sciencemadness.orgchemicalcas.com

For final purification, several methods can be considered:

Distillation: If the compound is thermally stable and has a suitable boiling point, vacuum distillation is an effective method for purification. Distilling under reduced pressure lowers the boiling point, minimizing the risk of thermal decomposition. sciencemadness.org This is a common method for purifying benzaldehyde itself. google.com

Chromatography: Flash column chromatography is a standard and highly effective technique for purifying organic compounds. A suitable stationary phase (e.g., silica gel) and mobile phase (a mixture of solvents like hexane (B92381) and ethyl acetate) are chosen to separate the desired product from unreacted starting materials and byproducts based on differences in polarity.

Recrystallization: If the final product is a solid, recrystallization from an appropriate solvent system can be an excellent method for achieving high purity. This technique relies on the principle that the solubility of the compound and its impurities differ in a given solvent at different temperatures.

Bisulfite Adduct Formation: A classic method for purifying aldehydes involves the formation of a solid bisulfite addition compound by reacting the crude product with a saturated aqueous solution of sodium bisulfite. The solid adduct can be filtered off, washed, and then the pure aldehyde can be regenerated by treatment with an acid or base. sciencemadness.org

TechniquePurposeTypical ProcedureApplicability
Aqueous Base WashRemoval of acidic impurities (e.g., benzoic acid).Washing the crude product (dissolved in an organic solvent) with Na₂CO₃ or NaHCO₃ solution. sciencemadness.orgchemicalcas.comEssential first step for crude benzaldehyde derivatives.
Flash Column ChromatographySeparation of components based on polarity.Passing the crude mixture through a silica gel column with an appropriate eluent system.Widely applicable for most non-volatile organic compounds.
Vacuum DistillationPurification of thermally stable liquids.Heating the liquid under reduced pressure to separate it from non-volatile impurities. sciencemadness.orggoogle.comSuitable for liquid products that do not decompose at their reduced-pressure boiling point.
RecrystallizationPurification of solid compounds.Dissolving the crude solid in a hot solvent and allowing it to cool slowly to form pure crystals.Effective for obtaining highly pure crystalline solids.

Chemical Reactivity and Derivatization Pathways of 4 1,3 Thiazol 2 Yl Methyl Benzaldehyde

Transformations of the Aldehyde Functionality

The aldehyde group is one of the most versatile functional groups in organic chemistry, participating in numerous transformations including condensations, oxidations, reductions, and nucleophilic additions.

The reaction of the aldehyde functionality with primary amines is a cornerstone of imine chemistry, leading to the formation of Schiff bases (or azomethines). This condensation reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. These reactions are often catalyzed by a small amount of acid. Aromatic Schiff bases are generally more stable than their alkyl counterparts. mdpi.com

The aldehyde group of 4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde (B6228413) readily undergoes condensation with various aromatic and heterocyclic amines to produce a diverse library of Schiff base derivatives. These reactions are fundamental in the construction of ligands for metal complexes and molecules with potential biological activities. mdpi.comresearchgate.net For example, the reaction with substituted anilines, such as 4-(benzothiazol-2-yl)aniline, in ethanol (B145695) at room temperature yields the corresponding imine in high purity. researchgate.net Similarly, condensation with thiosemicarbazide (B42300) in refluxing ethanol with a catalytic amount of acetic acid affords the corresponding thiosemicarbazone, a class of compounds known for a wide range of biological applications. mdpi.com

Table 1: Examples of Schiff Base Formation from Benzaldehyde (B42025) Derivatives
Aldehyde ReactantAmine ReactantReaction ConditionsResulting Schiff Base (Product)Reference
4-(Diethylamino)salicylaldehyde4-(Benzothiazol-2-yl)anilineEthanol, Room Temperature(E)-4-({[4-(Benzo[d]thiazol-2-yl)phenyl]imino}methyl)-N,N-diethylaniline researchgate.net
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehydeThiosemicarbazideEthanol, Acetic Acid, Reflux2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide mdpi.com
Various Aromatic Aldehydes2-Amino-6-methoxy-benzothiazoleEthanol, RefluxSubstituted (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-1-phenylmethanimines mdpi.comresearchgate.net
DialdehydesAcid Hydrazides containing Benzothiazole (B30560)Glacial Acetic AcidBis-Schiff Bases researchgate.net

The aldehyde functionality can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.

Oxidation: The transformation of the aldehyde group in this compound to a carboxylic acid, 4-[(1,3-Thiazol-2-yl)methyl]benzoic acid, can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). Green chemistry approaches have also been developed, such as the use of aqueous hydrogen peroxide with a selenium catalyst (e.g., diphenyl diselenide), which can efficiently convert benzaldehydes to their corresponding benzoic acids. mdpi.com This method is advantageous as it often proceeds in high yield without the need for organic solvents. mdpi.com

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, {4-[(1,3-Thiazol-2-yl)methyl]phenyl}methanol. This is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and mild choice for this transformation, as it is selective for aldehydes and ketones and will not reduce other functional groups like esters or amides. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is less selective. Another example from a related thiazole (B1198619) derivative involves the reduction of an ester to an alcohol using lithium borohydride (LiBH₄) in tetrahydrofuran (B95107) (THF), demonstrating the utility of borohydrides in reducing carbonyl-containing functional groups within thiazole-based structures. mdpi.com

The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental for carbon-carbon bond formation and the synthesis of more complex structures.

One significant reaction is the condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in a Knoevenagel condensation. This reaction leads to the formation of a new carbon-carbon double bond. Another important class of reactions involves the addition of organometallic reagents. For example, Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add to the aldehyde to form secondary alcohols after an acidic workup.

The Corey-Chaykovsky reaction provides a pathway to epoxides, where a sulfur ylide, such as dimethylsulfoxonium methylide, acts as the nucleophile, adding to the carbonyl and subsequently forming a three-membered ring. researchgate.net Furthermore, the aldehyde can react with compounds containing both an amine and a thiol group, such as (R)-cysteine. This reaction proceeds via initial imine formation followed by a nucleophilic attack of the thiol group to form a thiazolidine (B150603) ring, resulting in 2-{4-[(1,3-thiazol-2-yl)methyl]phenyl}thiazolidine-4-carboxylic acid. researchgate.net

Reactions at the Thiazole Ring

The thiazole ring is an aromatic heterocycle with distinct reactivity patterns. The presence of both nitrogen and sulfur heteroatoms influences the electron density distribution around the ring, dictating its behavior towards electrophiles and nucleophiles.

The thiazole ring is considered an electron-deficient aromatic system, which generally makes it less reactive towards electrophilic aromatic substitution than benzene (B151609). However, reactions can occur, typically under more forcing conditions. Theoretical calculations and experimental evidence indicate that the C5 position is the most electron-rich and therefore the primary site for electrophilic attack. wikipedia.orgpharmaguideline.com The C4 position is nearly neutral, while the C2 position is the most electron-deficient. pharmaguideline.com

Therefore, for this compound, electrophilic substitution reactions such as halogenation (with Br₂ or Cl₂), nitration (with HNO₃/H₂SO₄), or sulfonation (with fuming H₂SO₄) would be expected to occur at the C5 position of the thiazole ring. The success and regioselectivity of these reactions can be influenced by the nature of the substituent at the C2 position. Electron-donating groups at C2 can facilitate the attack of electrophiles at C5 even under mild conditions. pharmaguideline.com

Beyond direct substitution on the ring, the existing substituents of this compound offer sites for further modification.

The methylene bridge (-CH₂-) connecting the thiazole and phenyl rings is a benzylic position. Such positions are known to be reactive towards radical halogenation (e.g., using N-bromosuccinimide) or oxidation. These reactions could provide a handle for further derivatization at the bridge position.

While the C2 position of the parent thiazole ring is susceptible to deprotonation by strong bases like organolithium reagents to form a nucleophilic center, this pathway is blocked in the target molecule as it is already substituted. pharmaguideline.com However, modifications involving the entire C2-substituent are conceivable. For instance, cleavage and replacement of the substituent could be possible under specific, often harsh, reaction conditions, although this is not a common synthetic strategy. The development of new synthetic methods continues to expand the possibilities for functionalizing complex heterocyclic molecules. nih.gov

Ring-Opening and Rearrangement Studies

Research into the ring-opening and rearrangement reactions specifically for this compound is not extensively documented. However, the reactivity of the thiazole nucleus in related structures provides insight into potential transformation pathways.

The thiazole ring is generally characterized by significant aromatic stabilization, which renders it resistant to ring-opening under mild conditions. wikipedia.org However, under specific and often harsh reductive conditions, cleavage of the thiazole C-S bond can be achieved. For instance, studies on substituted thiazoles have shown that reductive ring-opening can occur using sodium in liquid ammonia, leading to substituted propenethiolates. researchgate.net Another approach involves the use of activated Raney nickel, which can induce desulfurization and subsequent degradation of the ring structure. pharmaguideline.com Thiazoles can also undergo cycloaddition reactions at elevated temperatures, which are sometimes followed by rearrangement and extrusion of sulfur to yield pyridine (B92270) derivatives. wikipedia.org

Rearrangement reactions are a cornerstone of organic synthesis for accessing complex molecular frameworks. libretexts.org The benzilic acid rearrangement, for example, is a well-known reaction of 1,2-diketones that yields α-hydroxy carboxylic acids. wikipedia.org While not directly applicable to this compound in its native form, oxidation of the methylene bridge to a ketone and subsequent α-functionalization could potentially generate a precursor amenable to such rearrangements. At present, specific studies detailing the rearrangement of the intact this compound skeleton are limited in the available scientific literature.

Reactions Involving the Methylene Bridge

The direct functionalization of benzylic C(sp³)–H bonds is a powerful strategy in synthetic chemistry. researchgate.netrsc.org These bonds are weaker than typical aliphatic C-H bonds and can be activated through radical, oxidative, or deprotonation pathways. researchgate.netnih.gov For this compound, the methylene hydrogens can be abstracted to form a stabilized benzylic radical or carbanion, which can then react with various electrophiles.

Potential functionalization reactions include:

Oxidation: The methylene group can be oxidized to a carbonyl group (ketone) using common oxidizing agents. This would yield 4-(1,3-thiazol-2-ylcarbonyl)benzaldehyde, a diketone derivative that could serve as a precursor for other complex molecules, such as those used in benzilic acid rearrangements. wikipedia.org

Hydroxylation: Direct conversion of a benzylic C-H bond to a C-O bond is a valuable transformation. nih.gov Chemoenzymatic strategies combining photoredox catalysis with ketoreductases have been developed for the enantioselective hydroxylation of benzylic C-H bonds. nih.gov

Halogenation: Radical halogenating agents, such as N-bromosuccinimide (NBS), can be used to introduce halogen atoms at the benzylic position, affording 4-[bromo(1,3-thiazol-2-yl)methyl]benzaldehyde. This halide can then be displaced by a variety of nucleophiles to introduce new functional groups.

Reaction TypeReagent/CatalystPotential ProductReference for Method
OxidationKMnO₄, CrO₃, etc.4-(1,3-Thiazol-2-ylcarbonyl)benzaldehyde nih.gov
Radical HalogenationN-Bromosuccinimide (NBS), AIBN4-[Bromo(1,3-thiazol-2-yl)methyl]benzaldehyde nih.gov
HydroxylationPhotoredox/Enzymatic Systems4-[Hydroxy(1,3-thiazol-2-yl)methyl]benzaldehyde nih.gov
AminationnBu₄NI/TBHP, Aryl Tetrazoles4-[Amino(1,3-thiazol-2-yl)methyl]benzaldehyde nih.gov

The formation of the thiazole-methylene-phenyl linkage is central to the synthesis of the title compound. A common route to 2-substituted thiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. For this compound, a plausible synthetic route would involve the reaction of 4-(chloroacetyl)benzaldehyde with thioformamide (B92385).

Conversely, the cleavage of the bonds flanking the methylene bridge is synthetically challenging. The C-C bonds are generally robust. However, aggressive reductive methods may lead to bond cleavage. For instance, catalytic hydrogenation under harsh conditions or reductive cleavage with sodium in liquid ammonia, while typically used for deprotecting benzyl (B1604629) ethers, could potentially cleave the C-C linkage. semanticscholar.org More specifically, the use of Raney Nickel for reduction can lead to the cleavage of C-S bonds and the degradation of the thiazole ring itself. pharmaguideline.com

Heterocyclization Reactions Utilizing this compound as a Synthon

The aldehyde functional group is a highly versatile handle for the construction of new heterocyclic rings. This compound can act as a key building block (synthon) in various condensation and cyclization reactions.

A primary reaction of the aldehyde is the Knoevenagel condensation with active methylene compounds. researchgate.netorganic-chemistry.org This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate, barbituric acid). nih.gov The resulting product is a new, more complex molecule with a C=C double bond, which can often undergo subsequent intramolecular cyclization.

The aldehyde can also undergo Claisen-Schmidt condensation with methyl ketones to form chalcone (B49325) derivatives. nih.gov These α,β-unsaturated ketones are important intermediates for the synthesis of flavonoids, pyrimidines, and other heterocyclic systems. farmaciajournal.com

Furthermore, reaction with binucleophiles is a powerful method for generating new rings. For example, condensation with thiosemicarbazide yields a thiosemicarbazone, which is a well-established precursor for the synthesis of 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) rings. mdpi.comresearchgate.net Similarly, reactions with compounds like aminoguanidine (B1677879) or 3-aminocrotononitrile (B73559) can lead to the formation of substituted triazines and pyridines, respectively.

ReactantReaction TypeResulting Heterocyclic CoreReference for Method
MalononitrileKnoevenagel CondensationCan lead to Pyridine derivatives researchgate.netnih.gov
Ethyl CyanoacetateKnoevenagel CondensationCan lead to Pyridone derivatives organic-chemistry.org
Thiourea (B124793) / GuanidineCondensation/CyclizationPyrimidine derivatives researchgate.net
ThiosemicarbazideCondensation/Cyclization1,3,4-Thiadiazole or 1,2,4-Triazole derivatives mdpi.com
Substituted AcetophenonesClaisen-Schmidt CondensationChalcones (precursors to Flavonoids, Pyrimidines) nih.gov
2-AminothiazoleCondensation/CyclizationFused Thiazolopyrimidine systems mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies in Research on 4 1,3 Thiazol 2 Yl Methyl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy would be instrumental in identifying the number and type of hydrogen atoms in 4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde (B6228413). The spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on both the benzaldehyde (B42025) and thiazole (B1198619) rings, and the crucial methylene (B1212753) bridge protons. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the electronic environment of the protons. The splitting pattern (multiplicity) of the signals, governed by spin-spin coupling, would reveal the number of neighboring protons, thus helping to piece together the molecular framework.

Predicted ¹H NMR Data Table (Solvent: CDCl₃, Frequency: 400 MHz)

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.9 - 10.1Singlet (s)1HAldehyde (-CHO)
~7.8 - 7.9Doublet (d)2HAromatic (Benzene ring, ortho to -CHO)
~7.4 - 7.5Doublet (d)2HAromatic (Benzene ring, ortho to -CH₂-)
~7.7Doublet (d)1HThiazole ring (H-4)
~7.2Doublet (d)1HThiazole ring (H-5)
~4.3 - 4.5Singlet (s)2HMethylene bridge (-CH₂-)

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shift of these signals helps to identify the type of carbon (e.g., carbonyl, aromatic, aliphatic).

Predicted ¹³C NMR Data Table (Solvent: CDCl₃, Frequency: 100 MHz)

Predicted Chemical Shift (δ, ppm)Assignment
~192Aldehyde Carbonyl (C=O)
~168Thiazole C2
~143Thiazole C4
~138Aromatic C (ipso, attached to -CH₂-)
~136Aromatic C (ipso, attached to -CHO)
~130Aromatic CH (ortho to -CHO)
~129Aromatic CH (ortho to -CH₂-)
~120Thiazole C5
~38Methylene Bridge (-CH₂-)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum would connect protons that are coupled to each other, for instance, confirming the coupling between the adjacent aromatic protons on the benzene (B151609) ring and between the H-4 and H-5 protons of the thiazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum would link a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons. It is crucial for identifying connectivity across quaternary (non-protonated) carbons. For instance, an HMBC spectrum would show correlations from the methylene protons (-CH₂-) to the ipso-carbon of the benzene ring and to C2 of the thiazole ring, unequivocally establishing the link between the two ring systems. Correlations from the aldehydic proton to the ipso-carbon of the benzene ring would also be expected.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is generated by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). Specific bonds absorb at characteristic frequencies (wavenumbers, cm⁻¹). For this compound, the IR spectrum would be expected to show strong, characteristic absorption bands for the aldehyde group and the aromatic rings.

Predicted IR Absorption Data Table

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic (C=C-H)
~2820 and ~2720C-H StretchAldehyde (O=C-H)
~1700C=O StretchAldehyde (Carbonyl)
~1600, ~1475C=C StretchAromatic Ring
~1550C=N StretchThiazole Ring

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

The molecular formula for this compound is C₁₁H₉NOS, with a calculated monoisotopic mass of approximately 203.04 Da. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would likely involve cleavage at the benzylic position, leading to characteristic fragments.

Predicted Mass Spectrometry Fragments

Predicted m/zPossible Fragment Identity
203[M]⁺ (Molecular Ion)
202[M-H]⁺
174[M-CHO]⁺
118[C₈H₆O]⁺ (Loss of thiazole radical)
85[C₃H₃NS]⁺ (Thiazole ring fragment)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the elemental composition of the molecule with very high accuracy (typically to within 0.001 atomic mass units). An HRMS measurement of the molecular ion would provide an exact mass that could be used to confirm the molecular formula C₁₁H₉NOS, distinguishing it from any other compounds with the same nominal mass. This technique is definitive for confirming the chemical formula of a newly synthesized compound.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

In the study of thiazole derivatives, XRD analysis is crucial for unambiguously confirming the molecular structure and understanding intermolecular interactions that stabilize the crystal packing, such as hydrogen bonds and π–π stacking. mdpi.comresearchgate.net For a compound like this compound, a successful XRD experiment would yield a detailed crystallographic information file containing atomic coordinates. From this, key structural parameters can be determined.

While specific crystallographic data for this compound is not available, the analysis of structurally related thiazole compounds demonstrates the type of data obtained. For instance, the crystal structure of similar heterocyclic compounds has been resolved, revealing critical details about their solid-state conformation. researchgate.netmdpi.com

Table 1: Representative Crystallographic Data for Related Thiazole Derivatives This table presents data for analogous compounds to illustrate the typical results from an XRD analysis.

Parameter4-(Benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one researchgate.net(4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate scilit.com
Formula C₁₂H₁₁N₃OSC₁₄H₁₃ClN₄O₃S
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
a (Å) 8.78308 (12)20.876 (2)
b (Å) 11.66215 (16)12.111 (1)
c (Å) 11.00169 (15)6.288 (9)
β (˚) 97.9460 (12)90
Volume (ų) 1116.08 (3)1589.7 (2)
Z 4Not Specified

The data from such an analysis would confirm the connectivity between the benzaldehyde and thiazole rings via the methylene bridge and reveal the planarity and orientation of these aromatic systems relative to each other.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy orbitals (typically π or non-bonding, n) to higher-energy anti-bonding orbitals (π* or σ*). The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's chromophores—the parts of the molecule that absorb light.

The structure of this compound contains multiple chromophores, including the benzene ring, the aldehyde group, and the thiazole ring. These conjugated systems are expected to give rise to characteristic absorption bands in the UV-Vis spectrum. The primary electronic transitions anticipated for this class of compounds are:

π → π transitions:* These high-energy transitions are characteristic of aromatic and heteroaromatic rings and conjugated systems. They typically exhibit high molar absorptivities.

n → π transitions:* These lower-energy transitions involve the excitation of an electron from a non-bonding orbital (e.g., on the sulfur or nitrogen atoms of the thiazole ring, or the oxygen of the aldehyde) to an anti-bonding π* orbital. These transitions are generally of lower intensity than π → π* transitions. youtube.com

Studies on similar aromatic imines containing thiazole heterocycles have detailed their UV-Vis absorption properties, monitoring changes in both π–π* and n–π* transitions. nih.gov The solvent environment can significantly influence the position of λmax. A shift to shorter wavelengths (hypsochromic or blue shift) or longer wavelengths (bathochromic or red shift) can provide information about the nature of the electronic transition and the molecule's interaction with the solvent. mdpi.com

Table 2: Typical UV-Vis Absorption Maxima for Related Benzaldehyde Derivatives This table illustrates the type of data obtained from UV-Vis spectroscopy for compounds with similar chromophoric systems.

CompoundSolventλmax (nm)Transition TypeReference
BenzaldehydeHexane (B92381)242, 281, 328π → π, n → π researchgate.net
4-((E)-((4-(4-(4-Fluorophenyl)Thiazol-2-yl)Phenyl)Imino)Methyl)-N,N-diphenylaniline1,2-Dichlorobenzene~350, ~450π → π* nih.gov

For this compound, one would expect to observe distinct absorption bands corresponding to the electronic systems of the substituted benzaldehyde and the thiazole ring.

Other Complementary Characterization Techniques (e.g., Elemental Analysis)

While spectroscopic and diffraction methods provide structural details, elemental analysis offers fundamental confirmation of a compound's empirical and molecular formula. This technique determines the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur, etc.) in a pure sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. orgchemres.org

For this compound (C₁₁H₉NOS), the theoretical elemental composition would be calculated as follows:

Molecular Weight: 203.26 g/mol

Carbon (C): (12.011 * 11 / 203.26) * 100% = 65.00%

Hydrogen (H): (1.008 * 9 / 203.26) * 100% = 4.46%

Nitrogen (N): (14.007 * 1 / 203.26) * 100% = 6.89%

Oxygen (O): (15.999 * 1 / 203.26) * 100% = 7.87%

Sulfur (S): (32.06 * 1 / 203.26) * 100% = 15.78%

An experimental analysis of a synthesized sample would be expected to yield values within ±0.4% of these calculated percentages, which is the generally accepted margin of error for this technique. This method is routinely used in the characterization of newly synthesized thiazole derivatives to validate their proposed structures alongside spectroscopic data. researchgate.netmdpi.com

Table 3: Example of Elemental Analysis Data Presentation for a Thiazole Derivative This example, based on a related compound, shows the comparison between calculated and experimentally found elemental percentages.

CompoundFormulaAnalysis%C%H%N
3-((5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl) amino) propane-1-sulfonic acid orgchemres.orgC₁₁H₁₄N₄O₃S₂Calculated 42.024.4917.82
Found 42.054.5317.77

This complementary technique is indispensable in synthetic chemistry for verifying that the target molecule has been successfully prepared with the correct atomic constituents.

Lack of Specific Research Data for this compound

A thorough review of scientific literature and chemical databases has revealed a lack of specific published computational and theoretical investigations for the compound This compound . Consequently, it is not possible to provide a detailed, data-rich article that strictly adheres to the requested outline with specific research findings for this molecule.

The computational chemistry analyses specified in the request, such as Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping, are highly specific to the molecular structure being studied. The results, including optimized bond lengths and angles, HOMO-LUMO energy gaps, charge delocalization data, and electrostatic potential maps, are unique to each compound and cannot be accurately extrapolated from research on similar but structurally different molecules.

While numerous studies exist for other thiazole and benzaldehyde derivatives, applying their specific data to this compound would be scientifically inaccurate and constitute speculation. Generating the requested article with detailed findings and data tables would require fabricating data, which is beyond the scope of providing factual and accurate information.

Therefore, the article focusing solely on the computational chemistry of this compound cannot be generated at this time due to the absence of the necessary primary research data in the public domain.

Computational Chemistry and Theoretical Investigations of 4 1,3 Thiazol 2 Yl Methyl Benzaldehyde

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of 4-[(1,3-thiazol-2-yl)methyl]benzaldehyde (B6228413) is crucial for understanding its preferred shapes and the energy barriers between them. The primary source of conformational flexibility in this molecule is the rotation around the single bonds of the methylene (B1212753) bridge connecting the thiazole (B1198619) and phenyl rings.

Theoretical methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface (PES) of the molecule. mdpi.com By systematically rotating the dihedral angle between the thiazole and benzyl (B1604629) moieties, a series of molecular geometries can be generated. For each geometry, a single-point energy calculation is performed, and the results are plotted to create an energy landscape. The minima on this landscape correspond to stable conformers (rotamers), while the maxima represent the transition states for interconversion between them.

Studies on related benzothiazole (B30560) and other thiazole derivatives have shown that computational methods like DFT at the B3LYP/6-311G (d,p) level can accurately predict optimized geometries and thermodynamic properties. mdpi.com For this compound, the analysis would likely reveal the most stable conformer, where steric hindrance is minimized and favorable electronic interactions may be maximized. The relative energies of other, less stable conformers and the rotational energy barriers provide a complete picture of the molecule's dynamic behavior in solution.

Table 1: Hypothetical Conformational Energy Profile This interactive table illustrates a potential energy profile for the rotation around the C(phenyl)-CH2 bond, a key dihedral angle in this compound. The data is representative of what a computational scan would yield.

Dihedral Angle (°)Relative Energy (kcal/mol)Conformer Type
02.5Eclipsed (Transition State)
600.2Gauche (Local Minimum)
1202.8Eclipsed (Transition State)
1800.0Anti (Global Minimum)
2400.2Gauche (Local Minimum)
3002.8Eclipsed (Transition State)

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing details that are often inaccessible through experimental means alone. For this compound, the aldehyde functional group is a primary site for various chemical transformations, such as nucleophilic addition, condensation, and oxidation reactions.

Theoretical studies can model these reaction pathways. For instance, in a condensation reaction to form a thiazole-based benzylidene, computational methods can be used to locate the transition state (TS) structure. nih.gov Transition state analysis involves calculating the vibrational frequencies of the optimized TS geometry. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for determining reaction kinetics. By mapping the entire reaction coordinate from reactants to products via the transition state (a process known as calculating the Intrinsic Reaction Coordinate, IRC), chemists can confirm the proposed mechanism and gain insights into the electronic and structural changes that occur throughout the reaction. While specific studies on this molecule are not prevalent, the synthesis of related thiazole derivatives often proceeds through intermediates whose formation and stability can be rationalized and predicted using these computational approaches. nih.gov

In Silico Design and Prediction for Derivatives (e.g., QSAR modeling methodologies)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net This method is fundamental in rational drug design for optimizing lead compounds. For derivatives of this compound, QSAR can be employed to predict the biological activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.

The process begins by generating a dataset of thiazole derivatives with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition). researchgate.netmdpi.com For each molecule, a set of numerical parameters, or "descriptors," is calculated. These descriptors quantify various aspects of the molecular structure, including:

Electronic properties: Dipole moment, HOMO/LUMO energies, partial charges. nih.gov

Steric properties: Molecular volume, surface area, specific shape indices.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Connectivity indices that describe the branching and arrangement of atoms.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates these descriptors to the observed activity. A statistically significant 2D-QSAR model for a series of aryl thiazole derivatives, for example, showed a high correlation coefficient (r² = 0.9521), indicating a strong predictive ability. researchgate.net 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), go further by analyzing the 3D steric and electrostatic fields around the molecules, providing a more detailed picture of the structural requirements for activity. researchgate.net

Table 2: Example QSAR Descriptors for Thiazole Derivatives This table presents a hypothetical set of descriptors and their contribution to a QSAR model for predicting antimicrobial activity, based on general findings in the literature.

DescriptorDescriptionTypical Contribution
LogPOctanol-water partition coefficientPositive (increased activity with lipophilicity)
T_C_C_4A 2D topological descriptorPositive (major contributor in some models) researchgate.net
Dipole MomentMeasure of molecular polarityNegative (lower polarity may favor membrane crossing)
LUMO EnergyLowest Unoccupied Molecular Orbital EnergyNegative (lower energy may enhance reactivity)
Molecular WeightTotal mass of the moleculeVariable

Molecular Dynamics Simulations for Conformational Sampling

While quantum mechanics methods like DFT are excellent for analyzing static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations are particularly valuable for studying the conformational sampling of flexible molecules like this compound and its interactions with biological macromolecules, such as proteins or DNA. nih.gov

In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules) and the forces on each atom are calculated using a classical force field. Newton's equations of motion are then solved iteratively to simulate the movement of the atoms over a period, typically nanoseconds to microseconds.

This simulation generates a trajectory of the molecule's motion, which can be analyzed to:

Explore the conformational landscape: MD can reveal the different conformations the molecule adopts in solution and the frequency of transitions between them, complementing the static picture from PES scans.

Study ligand-protein binding: If the thiazole derivative is a potential drug candidate, MD simulations can be used to model its binding to a target protein. nih.govnih.gov Analysis of the simulation can reveal the stability of the binding pose, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and the flexibility of both the ligand and the protein binding site. nih.gov Parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to quantify the stability and flexibility of the system. researchgate.net

For this compound, MD simulations could be used to understand how it or its derivatives might orient themselves within a receptor active site, providing crucial information for the design of more potent and selective inhibitors. nih.gov

Applications of 4 1,3 Thiazol 2 Yl Methyl Benzaldehyde As a Key Research Building Block

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The aldehyde functional group is a cornerstone of many classical and modern condensation reactions, and 4-[(1,3-thiazol-2-yl)methyl]benzaldehyde (B6228413) is an exemplary substrate for such transformations. Its reactivity allows for the facile construction of larger, more complex heterocyclic systems, which are scaffolds of significant interest in pharmaceutical and materials research.

A primary application of this aldehyde is in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. wikipedia.orgresearchgate.net In this reaction, the aldehyde condenses with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) under basic catalysis. This reaction is instrumental in synthesizing derivatives of 2-thioxo-1,3-thiazolidin-4-one and pyrimidine-2,4,6-trione (barbituric acid). researchgate.net

For example, the reaction of a 4-(2-aryl-thiazol-4-ylmethoxy)-benzaldehyde with 2-thioxo-1,3-thiazolidin-4-one or barbituric acid in the presence of a catalyst like piperidine (B6355638) leads to the formation of the corresponding benzylidene derivatives. researchgate.net These reactions are highly efficient for creating new molecular frameworks where the thiazole-benzaldehyde unit is appended to another heterocyclic system, thereby expanding molecular diversity.

Reactant AReactant BResulting Heterocyclic FrameworkReaction Type
This compound derivative2-Thioxo-1,3-thiazolidin-4-one5-Benzylidene-2-thioxo-thiazolidin-4-oneKnoevenagel Condensation
This compound derivativePyrimidine-2,4,6-trione5-Benzylidene-pyrimidine-2,4,6-trioneKnoevenagel Condensation
This compound derivativeIsonicotinoyl hydrazideIsonicotinoyl hydrazone derivativeCondensation

Strategic Intermediate for the Development of Novel Molecular Scaffolds in Chemical Biology Research

The thiazole (B1198619) nucleus is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds. nih.govmdpi.com Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.net Consequently, this compound is a valuable intermediate for synthesizing novel molecular scaffolds intended for chemical biology research and drug discovery.

The heterocyclic frameworks synthesized from this aldehyde, such as the thiazolidin-4-ones mentioned previously, are themselves important pharmacophores. mdpi.comresearchgate.net Thiazolidinone derivatives have demonstrated potent and broad-spectrum antibacterial and antifungal activities. mdpi.com By using this compound as a starting point, chemists can create hybrid molecules that combine the established biological relevance of the thiazole ring with that of the thiazolidinone core, leading to new scaffolds for screening against various biological targets. nih.gov

Research has shown that novel thiazole derivatives can exhibit significant cytotoxic activity against cancer cell lines, such as the Hepatic Carcinoma cell line (HepG-2). nih.govmdpi.com The synthesis of such compounds often involves the modification of a core thiazole-containing structure. The aldehyde group of this compound provides a convenient handle for introducing the molecular complexity and diversity necessary to explore structure-activity relationships and develop potent and selective biological probes or therapeutic leads. nih.gov

Component in the Assembly of Supramolecular Structures and Materials Science Research

In the realm of materials science and supramolecular chemistry, the directed assembly of molecules into larger, ordered structures is paramount. The formation of metal-organic frameworks (MOFs) and coordination polymers relies on the use of organic ligands that can bind to metal ions. This compound can be readily converted into effective ligands for this purpose.

Through a simple condensation reaction with an aminic compound (e.g., 2-amino-4-phenylthiazole), the aldehyde is transformed into a Schiff base. ijper.orgijesi.org Schiff bases containing thiazole moieties are excellent ligands due to the presence of multiple heteroatoms (nitrogen and sulfur) that can act as coordination sites for transition metal ions such as Cu(II), Co(II), Ni(II), and Zn(II). ijper.orgorientjchem.org

The resulting metal complexes can self-assemble into well-defined supramolecular architectures. ijper.orgorientjchem.org The specific geometry and properties of these assemblies are dictated by the coordination preferences of the metal ion and the structure of the organic ligand. By incorporating the 4-[(1,3-thiazol-2-yl)methyl]phenyl moiety into the ligand, researchers can influence the electronic properties, solubility, and spatial arrangement of the final supramolecular structure, paving the way for new materials with tailored optical, electronic, or catalytic properties.

Ligand PrecursorLigand TypeMetal IonsResulting Structure
This compoundSchiff BaseCu(II), Co(II), Ni(II), Zn(II), Cd(II)Metal Complex / Coordination Polymer

Utilization in the Design and Synthesis of Compound Libraries for Academic Screening Programs

The development of new drugs and chemical probes often begins with the screening of large collections of diverse small molecules, known as compound libraries. The efficiency of such screening programs depends on the availability of structurally diverse yet synthetically accessible compounds. This compound is an ideal starting material for the construction of focused compound libraries for academic screening. mdpi.com

Its utility stems from the reactivity of the aldehyde group, which can participate in a wide range of chemical reactions to append different molecular fragments. For example, by reacting the aldehyde with a panel of diverse hydrazides, amines, or active methylene compounds, a library of corresponding hydrazones, Schiff bases, or Knoevenagel adducts can be rapidly generated. researchgate.netscispace.comresearchgate.net This approach allows for the systematic variation of substituents around a common thiazole-containing core.

Such a library of related compounds is invaluable for academic screening programs aimed at identifying new bioactive agents. By testing the library members against a specific biological target (e.g., an enzyme or receptor), researchers can identify "hit" compounds and begin to establish structure-activity relationships (SAR). This information is critical for the rational design and optimization of more potent and selective lead compounds. mdpi.com The straightforward chemistry associated with this compound facilitates this process, making it a valuable tool in academic drug discovery.

Contributions to the Advancement of Novel Methodologies in Organic Synthesis

This compound also plays a role as a versatile substrate in the development and validation of new synthetic methodologies. Its well-defined structure and reactive aldehyde group make it a suitable test case for new reactions, catalysts, or reaction conditions.

The compound is a classic substrate for multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a complex product. researchgate.net The synthesis of 4-thiazolidinones, for instance, is a well-known three-component reaction involving an amine, an aldehyde, and thioglycolic acid. nih.govnih.gov Using this compound in such a reaction allows chemists to quickly build molecules containing multiple heterocyclic rings, demonstrating the power and utility of the MCR strategy. nih.gov

Furthermore, the development of green chemistry methodologies often relies on demonstrating the applicability of new catalysts or solvent systems on a range of substrates. tue.nl The Knoevenagel condensation of aldehydes like this compound can be used as a model reaction to test the efficacy of new environmentally benign catalysts or solvent-free reaction conditions, thereby contributing to the advancement of sustainable organic synthesis. tue.nl

Future Research Trajectories and Unexplored Frontiers for 4 1,3 Thiazol 2 Yl Methyl Benzaldehyde

Exploration of Novel Reaction Pathways and Catalytic Transformations

The inherent reactivity of the aldehyde and the potential for functionalization of the thiazole (B1198619) ring in 4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde (B6228413) make it a prime candidate for the exploration of novel reaction pathways. Future research could focus on leveraging the compound as a versatile building block in complex molecule synthesis.

One promising avenue is the development of palladium-catalyzed C-H functionalization reactions. smolecule.com This modern synthetic strategy could allow for the direct and regioselective introduction of various substituents onto the thiazole ring, bypassing the need for pre-functionalized starting materials. smolecule.com Such methods are prized for their efficiency and atom economy. smolecule.com For instance, direct arylation at the C4 or C5 positions of the thiazole ring could generate a library of novel derivatives with potentially interesting biological or material properties.

Furthermore, visible-light photocatalysis offers a sustainable and powerful tool for forging new bonds under mild conditions. thieme-connect.com Research could explore the photocatalytic annulation of the thiazole moiety or the functionalization of the methylene (B1212753) bridge, using the aldehyde as a directing group. thieme-connect.com These reactions, often proceeding through radical intermediates, could unlock chemical space that is inaccessible through traditional thermal methods. thieme-connect.com

A hypothetical research program could investigate the following catalytic transformations:

Catalyst SystemReaction TypeTarget BondPotential Outcome
Pd(OAc)₂ / SPhosC-H ArylationThiazole C5-HSynthesis of 4-{[5-(Aryl)-1,3-thiazol-2-yl]methyl}benzaldehydes
[Ir(ppy)₂(dtbbpy)]PF₆Photoredox AlkylationBenzylic C-HIntroduction of novel alkyl groups at the methylene bridge
Chiral N-Heterocyclic Carbene (NHC)Asymmetric AcylationAldehyde C=OEnantioselective synthesis of acylated products

Integration into Advanced Flow Chemistry and Microreactor Technologies

The synthesis of this compound and its derivatives is well-suited for adaptation to continuous flow chemistry and microreactor technologies. These advanced manufacturing techniques offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automated, multi-step syntheses.

The classic Hantzsch thiazole synthesis, a likely route to the core of the target molecule, can be hazardous in batch mode due to potential exotherms. A continuous flow process could mitigate these risks by minimizing the reaction volume at any given time. Future work could focus on developing a fully telescoped, multi-step flow synthesis that starts from simple precursors and delivers the final product without the need for isolating intermediates. Such a process would significantly improve the efficiency and scalability of production.

A potential multi-step flow synthesis could be designed as follows:

Thioamide Formation: An initial microreactor module could be dedicated to the continuous formation of a necessary thioamide precursor.

Hantzsch Cyclization: The thioamide stream would then merge with a stream containing an appropriate α-haloketone in a heated microreactor to form the thiazole ring.

Work-up and Purification: Subsequent modules could incorporate in-line liquid-liquid extraction and solvent swapping to purify the intermediate stream.

Final Functionalization: The final step could involve the introduction of the benzaldehyde (B42025) moiety, followed by final purification, potentially using a continuous crystallization unit.

Development of Photo-responsive or Redox-active Derivatives for Material Science Applications

The aromatic and heteroaromatic nature of this compound provides a robust backbone for the design of novel functional materials. By introducing specific functional groups, it is possible to create derivatives that are responsive to external stimuli like light or changes in redox potential.

For photo-responsive materials, the thiazole or benzene (B151609) ring could be functionalized with photochromic moieties such as azobenzenes or spiropyrans. Upon irradiation with light of a specific wavelength, these derivatives could undergo reversible isomerization, leading to changes in their color, polarity, or molecular geometry. Such materials could find applications in optical data storage, molecular switches, and smart fabrics.

The thiazole ring is also known to participate in redox processes. Future research could explore the incorporation of this compound into larger conjugated systems, such as conductive polymers or metal-organic frameworks (MOFs). nih.govresearchgate.net The resulting materials could exhibit interesting electronic properties, making them suitable for applications in sensors, organic electronics, or as catalysts for electrochemical reactions like water splitting. nih.govresearchgate.net

Derivative TypeFunctional MoietyPotential ApplicationStimulus
Photo-responsiveAzobenzeneMolecular SwitchUV/Visible Light
Redox-activeFerroceneElectrochemical SensorVoltage
Conjugated PolymerThiopheneOrganic Solar CellLight

Application in Stereoselective Synthesis and Chiral Auxiliaries Research

The benzaldehyde functional group is a cornerstone of stereoselective synthesis, participating in a wide array of reactions to create chiral centers with high levels of control. Future research could explore the use of this compound as a substrate in asymmetric catalysis. For example, enantioselective additions of nucleophiles (e.g., organometallic reagents, enolates) to the aldehyde could be investigated, using state-of-the-art chiral catalysts to produce valuable, optically active alcohols.

An even more innovative direction would be to develop chiral derivatives of the compound itself to act as chiral auxiliaries or ligands. By installing a chiral center on the thiazole ring or the methylene bridge, new classes of ligands for asymmetric metal catalysis could be created. The sulfur and nitrogen atoms of the thiazole ring provide excellent coordination sites for transition metals, and the steric and electronic properties of the ligand could be fine-tuned by modifying the substituents on the thiazole and phenyl rings.

Advancing Sustainable Synthesis Methodologies for the Compound and its Derivatives

Beyond flow chemistry, other green chemistry principles can be applied to the synthesis of this compound and its derivatives. The development of synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources is a key goal of modern chemistry.

Future research could focus on replacing traditional organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents. Additionally, energy-intensive heating could be substituted with alternative energy sources such as ultrasound or microwave irradiation. researchgate.netbenthamdirect.compharmedicopublishers.comorcid.orgdntb.gov.ua These techniques can often accelerate reaction rates, improve yields, and lead to cleaner reaction profiles. researchgate.netbenthamdirect.compharmedicopublishers.comorcid.orgdntb.gov.ua

Mechanochemistry, which involves conducting reactions in the solid state by grinding, is another promising green methodology that could be explored. This solvent-free approach has the potential to dramatically reduce the environmental impact of the synthesis.

Leveraging Computational Insights for Rational Design of Future Research Targets

Computational chemistry provides a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery process. In the context of this compound, computational methods can be employed in several key areas.

Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms, predict the regioselectivity of functionalization reactions, and understand the electronic structure of the molecule. smolecule.com This information would be invaluable for designing more efficient synthetic routes and for predicting the outcomes of novel catalytic transformations.

Furthermore, if derivatives of this compound are explored for biological applications, computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking could be used to predict their activity and to design new analogs with improved potency and selectivity. This in silico approach can help to prioritize synthetic targets, saving significant time and resources in the laboratory.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 4-((2-Phenylthiazol-4-yl)methoxy)benzaldehyde (a structurally analogous compound) was synthesized by reacting chloromethylthiazole derivatives with 4-hydroxybenzaldehyde in the presence of potassium carbonate and DMF as a solvent . Key steps include:

  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity.
  • Base optimization : K₂CO₃ is often used for deprotonation and facilitating substitution.
  • Purification : Crystallization from ethanol or column chromatography ensures purity.
    Reference reaction : Stirring at room temperature for 5–6 hours yields high purity (97%) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify the aldehyde proton (δ ~9.8–10.0 ppm) and thiazole ring protons (δ ~7.5–8.5 ppm). For example, in related benzimidazole-thiazole hybrids, aromatic protons appear at δ 7.2–8.3 ppm .
  • IR spectroscopy : A strong absorption band at ~1700 cm1^{-1} confirms the aldehyde C=O stretch .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound?

SC-XRD provides precise bond lengths, angles, and intermolecular interactions. For example:

  • SHELX software : Widely used for structure refinement. SHELXL handles small-molecule crystallography, while SHELXS/SHELXD assists in solving phase problems .
  • Validation : Tools like PLATON check for structural anomalies (e.g., missed symmetry, incorrect space groups) .
  • Case study : The crystal structure of 2-(1,3-Thiazol-4-yl)benzimidazolium nitrate monohydrate revealed hydrogen-bonding networks (N–H···O and O–H···O) critical for stability .

Advanced: How do substituents on the thiazole ring influence the compound’s reactivity or biological activity?

  • Electron-withdrawing groups (EWGs) : Nitro or halogen substituents increase electrophilicity, enhancing interactions with biological targets. For instance, 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one showed enhanced activity due to nitro-group-mediated hydrogen bonding .
  • Steric effects : Bulky aryl groups (e.g., 4-methylphenyl) may reduce solubility but improve binding specificity .
  • Structure-activity relationship (SAR) : Computational docking studies (e.g., AutoDock Vina) can predict binding modes to enzymes or receptors .

Advanced: What hydrogen-bonding patterns are observed in crystalline derivatives of this compound?

Hydrogen-bonding networks stabilize crystal packing and influence physicochemical properties. For example:

  • Graph set analysis : Etter’s rules classify interactions (e.g., R22_2^2(8) motifs) in benzaldehyde derivatives .
  • Intermolecular interactions : In 4-(2-{2-[2-(2-Nitro-1H-imidazol-1-yl)-ethoxy]ethoxy}ethoxy)benzaldehyde , nitro groups participate in C–H···O interactions, while ether oxygens form O–H···O bonds .

Advanced: How should researchers address contradictions in reported synthetic yields or spectral data?

  • Reproducibility checks : Verify reaction conditions (e.g., solvent purity, temperature gradients). For example, yields for thiazole derivatives vary with catalyst loading (e.g., CuI vs. Pd(PPh₃)₄) .
  • Data normalization : Compare NMR chemical shifts relative to internal standards (e.g., TMS) and calibrate instruments using reference compounds .
  • Peer validation : Cross-reference with databases like CAS Common Chemistry (e.g., CAS RN 885465-97-4 for related thiazole aldehydes) .

Advanced: What computational methods predict the stability of this compound under varying pH or temperature?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular dynamics (MD) simulations : Predict degradation pathways under thermal stress (e.g., aldehyde oxidation to carboxylic acid).
  • Experimental validation : Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.